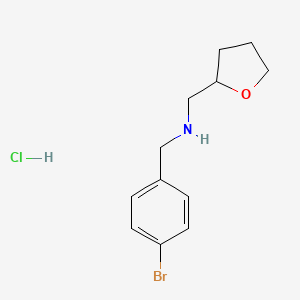![molecular formula C15H13Cl3N2S B4135977 N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4135977.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been widely used in agriculture to control the growth of weeds. Diuron is a non-selective herbicide that inhibits photosynthesis in plants, leading to their death. In recent years, there has been increasing interest in the scientific research application of Diuron, particularly in the field of environmental toxicology.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea involves inhibition of photosynthesis in plants. It acts by binding to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This leads to a disruption of the electron transport chain and a reduction in the production of ATP and NADPH, which are essential for the synthesis of organic compounds in plants.
Biochemical and Physiological Effects:
In addition to its effects on plants, N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea has been shown to have toxic effects on a wide range of non-target organisms, including bacteria, fungi, and animals. It has been found to have endocrine-disrupting effects on fish, leading to changes in reproductive behavior and development. N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea has also been shown to have genotoxic effects on human cells, leading to DNA damage and mutations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea as a model compound is its high persistence in soil and water, which allows for long-term studies of its fate and toxicity. However, this also presents a challenge in terms of controlling the exposure of test organisms to the compound. Another limitation is the non-specific nature of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea's mode of action, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several areas of future research that could help to improve our understanding of the environmental fate and toxicity of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea and other substituted urea herbicides. These include:
1. Development of more sensitive analytical methods for the detection of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea in environmental samples.
2. Studies of the effects of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea on microbial communities in soil and water, and the potential for these effects to influence ecosystem function.
3. Investigation of the mechanisms of toxicity of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea in non-target organisms, particularly in terms of its endocrine-disrupting effects.
4. Development of alternative herbicides and weed control strategies that are less persistent and have lower toxicity to non-target organisms.
Conclusion:
N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea is a widely used herbicide that has been the subject of extensive scientific research due to its potential environmental toxicity. It acts by inhibiting photosynthesis in plants, but has also been shown to have toxic effects on a wide range of non-target organisms. Future research in this area could help to improve our understanding of the environmental fate and toxicity of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea and other substituted urea herbicides, and inform the development of more sustainable weed control strategies.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea has been widely used as a model compound for the study of the environmental fate and toxicity of substituted urea herbicides. It has been shown to have a high persistence in soil and water, and can be transported over long distances by wind and water. N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea has been detected in surface water, groundwater, and sediment in many parts of the world, and has been found to have toxic effects on aquatic organisms, including algae, fish, and invertebrates.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2S/c16-11-3-1-10(2-4-11)7-8-19-15(21)20-14-6-5-12(17)9-13(14)18/h1-6,9H,7-8H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYCKLUYNSRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)ethyl]-3-(2,4-dichlorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)



![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B4135924.png)


![N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4135941.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B4135950.png)
amino]methyl}-2-pyrrolidinone](/img/structure/B4135970.png)

![2-methyl-N-{1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4135993.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B4135999.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B4136004.png)